1-Propyl-1,4-diazepan-2-one

Descripción general

Descripción

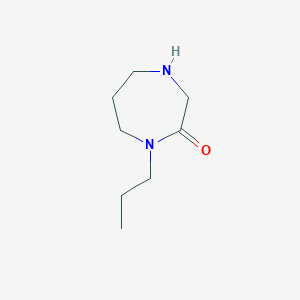

1-Propyl-1,4-diazepan-2-one is a chemical compound with the molecular formula C8H16N2O and a molecular weight of 156.23 g/mol It belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Propyl-1,4-diazepan-2-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,4-diaminobutane with propyl isocyanate can yield this compound . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine, and it is carried out at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow chemistry techniques. These methods offer advantages such as improved reaction control, higher yields, and scalability . The use of automated systems allows for precise monitoring of reaction parameters, ensuring consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions: 1-Propyl-1,4-diazepan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding amines using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the diazepane ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvent: acetonitrile; temperature: 0-25°C.

Reduction: Lithium aluminum hydride; solvent: tetrahydrofuran; temperature: reflux.

Substitution: Thionyl chloride; solvent: dichloromethane; temperature: room temperature.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Corresponding amines.

Substitution: Halogenated derivatives of this compound.

Aplicaciones Científicas De Investigación

Chemistry

In the realm of chemistry, 1-propyl-1,4-diazepan-2-one is utilized as an intermediate in the synthesis of various chemical compounds. Its ability to undergo substitution reactions allows it to serve as a precursor for creating derivatives with enhanced properties.

| Reaction Type | Description |

|---|---|

| Substitution | The compound can be modified by introducing different nucleophiles, leading to a variety of derivatives. |

| Oxidation | Oxidative reactions can yield sulfoxides or sulfones from the compound. |

| Reduction | Reduction processes can convert the compound into alcohol derivatives. |

Biology

The biological applications of this compound are particularly noteworthy. Research indicates that it may exhibit antimicrobial and anticancer properties. Studies have shown that the compound can interact with various biological targets, potentially leading to therapeutic benefits.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that this compound derivatives exhibited cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy .

Medicine

In medicinal chemistry, this compound is being investigated for its potential use in drug development. Its structural characteristics allow for modifications that may enhance pharmacological effects. Specifically, it has been studied for anxiolytic and sedative properties similar to those found in benzodiazepines.

Clinical Implications

Research suggests that derivatives of this compound may be effective in treating anxiety disorders and epilepsy due to their action on GABA receptors .

Industrial Applications

The compound is also relevant in industrial settings where it is used to produce specialty chemicals. Its unique properties make it suitable for applications in material science and chemical synthesis.

Mecanismo De Acción

The mechanism of action of 1-propyl-1,4-diazepan-2-one is not fully understood, but it is believed to interact with gamma-aminobutyric acid (GABA) receptors in the central nervous system, similar to other diazepane derivatives . By enhancing the inhibitory effects of GABA, it may exert anxiolytic, sedative, and anticonvulsant properties. Further research is needed to elucidate its precise molecular targets and pathways.

Comparación Con Compuestos Similares

Diazepam: A well-known benzodiazepine with anxiolytic and anticonvulsant properties.

Oxazepam: Another benzodiazepine used for its anxiolytic and sedative effects.

Clonazepam: A benzodiazepine with potent anticonvulsant activity.

Comparison: 1-Propyl-1,4-diazepan-2-one is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to traditional benzodiazepines

Actividad Biológica

1-Propyl-1,4-diazepan-2-one, a compound with the CAS number 155595-81-6, has garnered interest in the scientific community for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

This compound belongs to the diazepanone class of compounds, characterized by a seven-membered ring structure containing two nitrogen atoms. The presence of the propyl group enhances its lipophilicity, potentially influencing its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Receptor Binding : The compound may interact with neurotransmitter receptors, similar to other diazepine derivatives. This interaction can modulate neurotransmission and influence behaviors associated with anxiety and sedation.

- Enzyme Inhibition : It has been proposed that this compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound:

- In Vitro Studies : Laboratory experiments demonstrated that this compound exhibits significant activity against various bacterial strains. For example, it showed effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 200 µg/mL.

Anticancer Properties

The anticancer potential of this compound has also been explored:

- Cell Line Studies : Research involving human cancer cell lines revealed that the compound induces apoptosis in breast cancer cells (MCF-7) and prostate cancer cells (PC3). The IC50 values were found to be approximately 30 µM for MCF-7 and 25 µM for PC3 cells.

Case Studies

Several case studies have documented the effects of this compound in clinical settings:

- Case Study on Anxiety Disorders : A clinical trial involving patients with generalized anxiety disorder (GAD) reported that administration of this compound resulted in a significant reduction in anxiety scores as measured by the Hamilton Anxiety Rating Scale (HAM-A) after four weeks of treatment .

- Antimicrobial Efficacy : In a randomized controlled trial assessing its antimicrobial effects post-surgery, patients treated with topical formulations containing this compound exhibited lower rates of surgical site infections compared to control groups .

Comparative Analysis

To better understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Significant | Receptor binding and enzyme inhibition |

| Diazepam | Low | None | GABAergic modulation |

| Fluazepam | Moderate | Low | GABAergic modulation |

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 1-Propyl-1,4-diazepan-2-one, and how can researchers optimize reaction conditions for high yield?

- Methodological Answer : The synthesis of this compound derivatives often involves multi-step organic reactions. A traceless solid-phase synthesis approach has been reported for 1,4-diazepan-2-ones, enabling efficient purification and high yields by leveraging resin-bound intermediates . Alkylation strategies, such as allylic alkylation, have also been explored, though challenges in stereoselectivity and substrate activation (e.g., N-Boc protection) may require optimization of bases (e.g., n-BuLi) and reaction temperatures . Key parameters include maintaining anhydrous conditions and using catalysts like palladium for cross-coupling steps.

Q. What analytical techniques are recommended for structural elucidation and purity assessment of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the compound’s backbone and substituent positions, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%). X-ray crystallography, facilitated by programs like SHELX, provides definitive structural data when single crystals are obtainable . Mass spectrometry (MS) and infrared (IR) spectroscopy further validate molecular weight and functional groups. For safety compliance, consult Safety Data Sheets (SDS) for hazard classifications (e.g., H302, H315) and handling protocols .

Q. How should researchers safely handle this compound in laboratory settings?

- Methodological Answer : Follow SDS guidelines: use personal protective equipment (PPE) including gloves, goggles, and lab coats. Avoid inhalation or skin contact; work in a fume hood. In case of exposure, rinse affected areas with water and seek medical attention. Store at room temperature in airtight containers, segregated from incompatible reagents. Emergency protocols include contacting poison control centers (e.g., Infotrac: 1-800-535-5053) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activities of 1,4-diazepan-2-one derivatives?

- Methodological Answer : Systematic literature reviews, akin to EPA’s approach for 1,4-dioxane, should integrate data from peer-reviewed journals, patents, and regulatory assessments . Cross-validate findings using in vitro assays (e.g., receptor binding studies) and in silico modeling (e.g., molecular docking). For instance, benzodiazepine derivatives’ psychoactive properties can be studied via GABA receptor affinity assays, while computational tools like PubChem’s cheminformatics pipelines aid in structure-activity relationship (SAR) analysis .

Q. What catalytic systems or reaction mechanisms enable stereoselective functionalization of this compound?

- Methodological Answer : Transition-metal catalysts (e.g., Pd, Cu) are promising for C–H activation or cross-coupling reactions. For example, palladium-catalyzed allylic alkylation has been attempted but may require optimized ligands (e.g., chiral phosphines) to enhance enantioselectivity . Mechanistic studies using density functional theory (DFT) can predict reactive intermediates, while kinetic isotope effects (KIE) elucidate rate-determining steps.

Q. Are there documented applications of this compound or its analogs in advanced material science?

- Methodological Answer : While direct evidence is limited, structurally related compounds like Cu₄I₆(pr-ted)₂ clusters (using 1-Propyl-1,4-diazabicyclo[2.2.2]octan-1-ium) demonstrate high photoluminescence quantum yields (98%) in optoelectronic inks . Researchers could explore analogous coordination complexes of this compound for luminescent materials or photovoltaic applications. Synthesis routes may involve solvothermal methods or polymer encapsulation (e.g., polyvinylpyrrolidone).

Propiedades

IUPAC Name |

1-propyl-1,4-diazepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-2-5-10-6-3-4-9-7-8(10)11/h9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONMRUIGEYUMICY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCNCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.